molecular formula C7H10F3N3 B13526772 1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine

1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine

Cat. No.: B13526772
M. Wt: 193.17 g/mol
InChI Key: QWADNMZUVUMYND-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine is a compound that features a trifluoromethyl group attached to an imidazole ring, which is further connected to a propan-1-amine moiety

Chemical Reactions Analysis

1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group or the amine group can be replaced by other functional groups.

    Common Reagents and Conditions: Reagents such as boron tribromide (BBr3) and hydrogen bromide (HBr) are often used in these reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can produce a variety of functionalized imidazole compounds.

Scientific Research Applications

1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

1-(5-(Trifluoromethyl)-1h-imidazol-2-yl)propan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10F3N3

Molecular Weight

193.17 g/mol

IUPAC Name

1-[5-(trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine

InChI

InChI=1S/C7H10F3N3/c1-2-4(11)6-12-3-5(13-6)7(8,9)10/h3-4H,2,11H2,1H3,(H,12,13)

InChI Key

QWADNMZUVUMYND-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC=C(N1)C(F)(F)F)N

Origin of Product

United States

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